

A Comparative Guide to Analytical Methods for Gemigliptin Tartrate Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of **gemigliptin tartrate**, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of commonly employed techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Visible Spectrophotometry, to aid researchers in choosing the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods validated for the quantification of **gemigliptin tartrate**. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.



Parameter	RP-HPLC Method I[1]	RP-HPLC Method II[2][3]	RP-HPLC Method III[4]	Visible Spectroph otometry Method I[5][6][7]	Visible Spectroph otometry Method II[8]	LC-MS Method[9]
Linearity Range	50-300 μg/mL	1-25 μg/mL	1-35 μg/mL	2.0–30.0 μg/mL	5-30 μg/mL	1-2000 ng/mL
Correlation Coefficient (r²)	> 0.999	Not explicitly stated, but linearity was established	0.999	> 0.999	> 0.999	Not explicitly stated, but the method was validated for linearity
Limit of Detection (LOD)	14.36 μg/mL	14.21 μg/mL	Not Reported	0.010 μg/mL	Not Reported	Not Reported, but LLOQ is 1 ng/mL
Limit of Quantificati on (LOQ)	43.53 μg/mL	43.90 μg/mL	Not Reported	0.033 μg/mL	Not Reported	1 ng/mL
Accuracy (% Recovery)	98-102%	98.0- 100.0%	99.85% (as % label claim)	99.92– 100.08%	99.73– 99.96%	Overall recovery of 89.81%
Precision (%RSD)	Intraday ≤ 2, Interday ≥ 2	<2%	Not explicitly stated	Not explicitly stated	Not explicitly stated	Validated for inter and intraday precision
Retention Time (min)	2.735	7.4	2.397	Not Applicable	Not Applicable	3.29



Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below. These protocols are essential for reproducing the methods and for understanding the experimental conditions that yield the reported performance data.

Stability-Indicating RP-HPLC Method I[1][2]

This method is designed for the simultaneous estimation of gemigliptin and its degradation products, making it suitable for stability studies.

- Instrumentation: Shimadzu LC-2010 HPLC system.
- Column: Sheisdo C18 (250 x 4.6 mm, 5μm).
- Mobile Phase: A mixture of Acetonitrile, Methanol, and water in a ratio of 40:40:20 (% v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Standard Stock Solution Preparation: Accurately weigh 10 mg of standard Gemigliptin and transfer to a 10 ml volumetric flask. Dissolve in 5 ml of methanol and dilute to the mark with the same solvent to obtain a stock solution of 1000 µg/ml.
- Working Standard Solution Preparation: Dilute 0.5 ml of the stock solution to 10 ml with methanol to get a working standard solution of 50 μg/ml.

RP-HPLC Method II for Simultaneous Estimation with Metformin[3][4]

This method is developed for the simultaneous determination of gemigliptin and metformin hydrochloride in pharmaceutical dosage forms.

- Instrumentation: HPLC system with a UV detector.
- Column: Gemni C18 (250 mm x 4.6 mm, 5 μm).



- Mobile Phase: A mixture of Buffer (20mM Ammonium Acetate in water, pH 3.5) and a Methanol:Acetonitrile mixture (40:10 %V/V) in a 60:40 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 μl.
- Detection Wavelength: 265 nm.

RP-HPLC Method III for Simultaneous Estimation with Metformin Hydrochloride[5]

This method provides an alternative for the simultaneous quantification of gemigliptin and metformin hydrochloride.

- Column: Zorbax Eclipse XDB-C18 (4.6×250mm, 5μ).
- Mobile Phase: Methanol: Water (20:80 % v/v).
- Flow Rate: 1.0 ml/min.
- · Detection Wavelength: 233 nm.

Visible Spectrophotometric Method I (Charge Transfer Complexation)[6][7][8]

This indirect spectrophotometric method is based on the formation of a charge transfer complex.

- Principle: Gemigliptin is oxidized by an excess of N-bromosuccinimide (NBS). The
 unconsumed NBS then oxidizes metol to form p-N-methylbenzoquinone monoamine
 (PNMM), which in turn forms a charge transfer complex with sulphanilic acid. The
 absorbance of this complex is measured.
- Reagents:



- Metol (0.2%): 200 mg of N-methyl-p-aminophenol dissolved in 100 mL water.
- Sulphanilic acid (0.2%): 200 mg of sulphanilic acid dissolved in 100 mL water.
- Buffer (pH 1.5): Equal volumes of 1N hydrochloric acid and 1N sodium acetate, with pH adjusted to 1.5.
- Standard Solution Preparation: 50 mg of standard gemigliptin is accurately weighed, transferred to a 50 mL volumetric flask, dissolved, and diluted to the mark with methanol to get a concentration of 1000 µg/mL. This stock solution is further diluted as needed.

Visible Spectrophotometric Method II (Ninhydrin-Based) [9]

This method utilizes the reaction of the primary amine group in gemigliptin with ninhydrin.

- Principle: The primary amine on gemigliptin reacts with ninhydrin in an alkaline borate buffer medium to produce a purple-colored product (Ruhemann's purple), which is measured spectrophotometrically.
- Detection Wavelength: 558 nm.
- Reaction Conditions: The reaction mixture is heated in a water bath at $80 \pm 5^{\circ}$ C for 15 minutes.
- Reagents:
 - Ninhydrin solution (0.2%): 0.2 g of Ninhydrin dissolved in 100 mL of alkaline borate buffer (pH 10).
- Procedure: Aliquots of standard gemigliptin solution are transferred to test tubes, 2 mL of ninhydrin solution is added, and the mixture is heated. After cooling, the volume is made up to the mark with the alkaline borate buffer in a 10 mL volumetric flask, and the absorbance is measured.

Bioanalytical LC-MS Method[10]

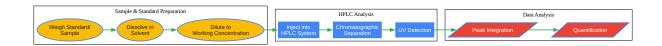


This highly sensitive and selective method is suitable for the determination of gemigliptin in human plasma.

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Column: Phenomenex Gemini C18 (3 μm, 30.0 × 2.0 mm).
- Mobile Phase: 0.1% Formic acid in 10 mM Ammonium acetate in water: Acetonitrile (10:90% v/v).
- Flow Rate: 0.5 mL/min.
- Internal Standard: Sitagliptin.
- Mass Spectrometric Detection:
 - Gemigliptin: m/z 490.160 → 338.100
 - Sitagliptin (IS): m/z 408.142 → 235.000

Visualized Experimental Workflows

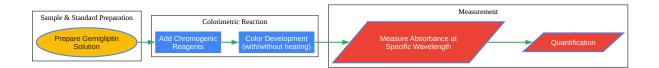
The following diagrams illustrate the general workflows for the described analytical methods.



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Caption: General workflow for RP-HPLC analysis of **gemigliptin tartrate**.





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